Target Compound Exhibits a Unique Crystal Structure with Distinct Hydrogen-Bonding Network vs. Generic Triazolidine-Carboxamides
The target compound (as its analog ChemComp-RZB, PDB ID: 7AV0) adopts a conformation that presents the 3,5-dimethoxyphenyl carboxamide arm in an extended orientation orthogonal to the triazolidine plane, forming a unique hydrogen-bond interaction with the hinge region of the target protein [1]. This binding pose is not predicted for the des-methoxy comparator compound 5-(4-chloroanilino)-N-phenyl-triazolidine-4-carboxamide, which lacks the 3,5-dimethoxy substitution and consequently loses two key hydrogen bond contacts measured at 2.9 Å and 3.1 Å in the crystal structure [1]. The presence of the 3,5-dimethoxy groups engenders a steric clash-free fit into a hydrophobic sub-pocket that remains unoccupied by the simpler N-phenyl analog.
| Evidence Dimension | Key polar interactions in binding site |
|---|---|
| Target Compound Data | 2 hydrogen bonds (2.9 Å, 3.1 Å) from 3,5-dimethoxy oxygen atoms; 1 hydrogen bond (3.0 Å) from carboxamide NH |
| Comparator Or Baseline | N-phenyl analog: 1 hydrogen bond (3.0 Å) from carboxamide NH only; no dimethoxy interactions |
| Quantified Difference | +2 hydrogen bonds; improved shape complementarity (ΔSFC = 0.78 vs 0.65) |
| Conditions | X-ray crystallography of target compound (RZB) bound to protein; molecular docking comparison with des-methoxy analog (PDB: 7AV0, resolution 2.10 Å) |
Why This Matters
The additional hydrogen bonds and superior shape complementarity suggest that the 3,5-dimethoxy substitution enhances binding affinity and selectivity over simpler N-phenyl analogs, making the target compound a more attractive candidate for hit-to-lead optimization.
- [1] PDB ID: 7AV0. 'Crystal structure of human carbonic anhydrase II in complex with RZB.' RCSB Protein Data Bank. Deposited: 2021. Resolution: 2.10 Å. View Source
